

Application Notes and Protocols for Preclinical Evaluation of Eribulin and Immunotherapy Combinations

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Compound of Interest

Compound Name: *Eribulin*

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Introduction

Eribulin mesylate, a synthetic analog of the marine natural product halichondrin B, is a microtubule dynamics inhibitor with a unique mechanism of action. Beyond its cytotoxic effects, emerging preclinical evidence has highlighted its role in modulating the tumor microenvironment, making it a promising candidate for combination therapies with immune checkpoint inhibitors.^{[1][2][3]} **Eribulin** has been shown to induce vascular remodeling, leading to increased tumor perfusion and reduced hypoxia, and to reverse the epithelial-to-mesenchymal transition (EMT), a process associated with metastasis and drug resistance.^{[3][4][5][6][7][8]}

These non-mitotic activities of **Eribulin** create a more favorable tumor microenvironment for immune-mediated anti-tumor responses. Notably, **Eribulin** has been demonstrated to activate the cGAS-STING (Cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway through the cytoplasmic accumulation of mitochondrial DNA.^{[4][5][7]} This activation of innate immunity can lead to the production of type I interferons and subsequent adaptive immune responses, providing a strong rationale for its combination with immunotherapies such as anti-PD-1/PD-L1 antibodies.

This document provides detailed application notes and experimental protocols for the preclinical evaluation of **Eribulin** in combination with immunotherapy, focusing on widely used breast cancer models.

Data Presentation

Table 1: In Vivo Antitumor Activity of Eribulin in Combination with Anti-PD-1 Antibody

Preclinical Model	Treatment Group	Tumor Growth Inhibition (%)	Complete Response Rate (%)	Key Immune Cell Changes	Reference
Pgp-KO KLN205 (syngeneic mouse non-small cell lung cancer)	Eribulin-Liposomal Formulation (ERI-LF) (1mg/kg) + Anti-PD-1 Ab (200 µg/head)	Significantly stronger than monotherapy	Not Reported	Increased intratumoral microvascular density	[9]
4T1 (syngeneic mouse breast cancer)	Eribulin (1 mg/kg) + Anti-PD-1 mAb	Significantly boosted antitumor activity compared to monotherapy	Not Reported	Increased T-cell activation	[10]
CT26 (syngeneic mouse colon cancer)	Eribulin-Liposomal Formulation (0.3 mg/kg) + Anti-PD-1 Ab	Not Reported	75%	Increased T cells, CD4+ T cells, CD8+ T cells, GzmB+CD8+ T cells, NK cells, and GzmB+ NK cells	[11]

Table 2: Recommended Dosing for Eribulin and Anti-PD-1 Antibodies in Preclinical Mouse Models

Agent	Dose Range	Route of Administration	Dosing Schedule	Reference
Eribulin Mesylate	0.1 - 1.5 mg/kg	Intravenous (i.v.) or Intraperitoneal (i.p.)	q4d x 3, q7d x 2, q2d x 3	[12][13]
Anti-mouse PD-1 Antibody (clone RMP1-14 or 29F.1A12)	100 - 500 µg/mouse	Intraperitoneal (i.p.)	Every 3-4 days	[14][15][16]
Anti-mouse PD-1 Antibody (clone 4H2)	20 mg/kg	Intraperitoneal (i.p.)	Three times per week	[17]

Experimental Protocols

Protocol 1: Establishment of a Syngeneic Orthotopic Mammary Fat Pad Tumor Model (4T1)

This protocol describes the orthotopic implantation of 4T1 murine breast cancer cells into the mammary fat pad of BALB/c mice, creating a model that closely mimics human breast cancer progression and metastasis.[11][18][19]

Materials:

- 4T1 murine breast cancer cell line
- Complete RPMI-1640 medium (with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA (0.25%)
- Matrigel® Basement Membrane Matrix (optional)

- Female BALB/c mice (6-8 weeks old)
- 1 mL tuberculin syringes with 26-gauge needles
- Anesthetic (e.g., isoflurane)
- Hair clippers
- 70% ethanol and povidone-iodine for sterilization

Procedure:

- Cell Culture: Culture 4T1 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
- Cell Preparation:
 - When cells reach 70-80% confluence, wash with PBS and detach using Trypsin-EDTA.
 - Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
 - Wash the cell pellet twice with sterile PBS.
 - Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1×10^6 cells/100 μ L. Keep the cell suspension on ice.
- Tumor Cell Implantation:
 - Anesthetize the mouse using isoflurane.
 - Shave the fur around the fourth inguinal mammary fat pad.
 - Sterilize the injection site with 70% ethanol followed by povidone-iodine.
 - Gently pinch the skin over the mammary fat pad and insert the needle (26-gauge) into the center of the fat pad.
 - Slowly inject 100 μ L of the cell suspension (1×10^5 cells).

- Withdraw the needle and monitor the mouse until it recovers from anesthesia.
- Tumor Growth Monitoring:
 - Palpate for tumors starting 5-7 days post-implantation.
 - Measure tumor dimensions (length and width) with calipers every 2-3 days.
 - Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
 - Mice are typically ready for treatment when tumors reach a volume of 100-150 mm³.

Protocol 2: Establishment of a Human Xenograft Orthotopic Mammary Fat Pad Tumor Model (MDA-MB-231)

This protocol details the implantation of the triple-negative breast cancer cell line MDA-MB-231 into the mammary fat pad of immunodeficient mice.

Materials:

- MDA-MB-231 human breast cancer cell line
- Complete DMEM medium (with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA (0.25%)
- Matrigel® Basement Membrane Matrix
- Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude, 6-8 weeks old)
- 1 mL tuberculin syringes with 27-gauge needles
- Anesthetic (e.g., isoflurane)
- Hair clippers

- 70% ethanol and povidone-iodine for sterilization

Procedure:

- Cell Culture: Culture MDA-MB-231 cells in complete DMEM medium.
- Cell Preparation: Follow the same procedure as for 4T1 cells, resuspending the final cell pellet in a 1:1 mixture of serum-free DMEM and Matrigel at a concentration of 2.5×10^7 cells/mL.[20]
- Tumor Cell Implantation:
 - Anesthetize and prepare the mouse as described in Protocol 1.
 - Inject 100 μ L of the cell suspension (2.5×10^6 cells) into the fourth inguinal mammary fat pad.[20]
- Tumor Growth Monitoring: Monitor tumor growth as described in Protocol 1. Tumors may take longer to become palpable compared to the 4T1 model.

Protocol 3: In Vivo Administration of Eribulin and Anti-PD-1 Antibody

This protocol outlines the administration of **Eribulin** and an anti-PD-1 antibody in tumor-bearing mice.

Materials:

- **Eribulin** mesylate solution
- Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
- Sterile PBS or 0.9% saline for dilution
- Syringes and needles for injection (e.g., 27-gauge for i.v., 25-gauge for i.p.)

Procedure:

- Preparation of Dosing Solutions:
 - Dilute **Eribulin** mesylate to the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 20g mouse) with sterile saline.
 - Dilute the anti-PD-1 antibody to the desired concentration (e.g., 1 mg/mL for a 200 µg dose per mouse) with sterile PBS.
- Administration Schedule:
 - **Eribulin**: Administer intravenously (tail vein) or intraperitoneally at a dose of 1 mg/kg once a week.[\[6\]](#)
 - Anti-PD-1 Antibody: Administer intraperitoneally at a dose of 200 µg per mouse three times a week on alternating days.[\[14\]](#)
 - Combination Therapy: Administer both agents according to their respective schedules. It is common to start immunotherapy a few days after the initial chemotherapy dose to allow for initial tumor cell killing and antigen release.
- Monitoring: Monitor mice for signs of toxicity, including weight loss, changes in behavior, and injection site reactions.

Protocol 4: Immunohistochemical Staining for CD31 in Tumor Tissue

This protocol describes the detection of the endothelial cell marker CD31 (PECAM-1) in formalin-fixed, paraffin-embedded tumor sections to assess microvessel density.[\[2\]](#)[\[9\]](#)[\[13\]](#)

Materials:

- Formalin-fixed, paraffin-embedded tumor tissue sections (5 µm) on charged slides
- Xylene and graded ethanol series for deparaffinization and rehydration
- Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
- Hydrogen peroxide (3%) for quenching endogenous peroxidase

- Blocking buffer (e.g., 10% normal goat serum in PBS)
- Primary antibody: Rabbit anti-mouse CD31 (e.g., Abcam ab28364)
- Secondary antibody: HRP-conjugated goat anti-rabbit IgG
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin for counterstaining
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Bake slides at 60°C for 30 minutes.
 - Deparaffinize in xylene (2 x 5 minutes).
 - Rehydrate through graded alcohols (100%, 95%, 70% ethanol, 2 minutes each) and finally in distilled water.
- Antigen Retrieval:
 - Immerse slides in antigen retrieval solution and heat in a pressure cooker or water bath at 95-100°C for 20 minutes.
 - Allow slides to cool to room temperature.
- Staining:
 - Quench endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
 - Wash with PBS (3 x 5 minutes).
 - Block non-specific binding with blocking buffer for 1 hour at room temperature.

- Incubate with the primary anti-CD31 antibody (diluted in blocking buffer, e.g., 1:100) overnight at 4°C.
- Wash with PBS (3 x 5 minutes).
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash with PBS (3 x 5 minutes).
- Detection and Counterstaining:
 - Develop the signal with DAB substrate according to the manufacturer's instructions.
 - Rinse with distilled water.
 - Counterstain with hematoxylin.
 - Dehydrate through graded alcohols and clear in xylene.
 - Mount with a coverslip using mounting medium.
- Analysis: Examine slides under a microscope. CD31-positive structures represent blood vessels. Microvessel density can be quantified by counting the number of vessels per high-power field.

Protocol 5: Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol provides a general framework for isolating and analyzing TILs from fresh tumor tissue.[\[10\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Materials:

- Fresh tumor tissue
- RPMI-1640 medium
- Collagenase IV and DNase I

- Fetal Bovine Serum (FBS)
- 70 μ m cell strainer
- Red blood cell lysis buffer (ACK buffer)
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fc block (anti-CD16/32)
- Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, Gr-1, F4/80)
- Viability dye (e.g., DAPI, Propidium Iodide)
- Flow cytometer

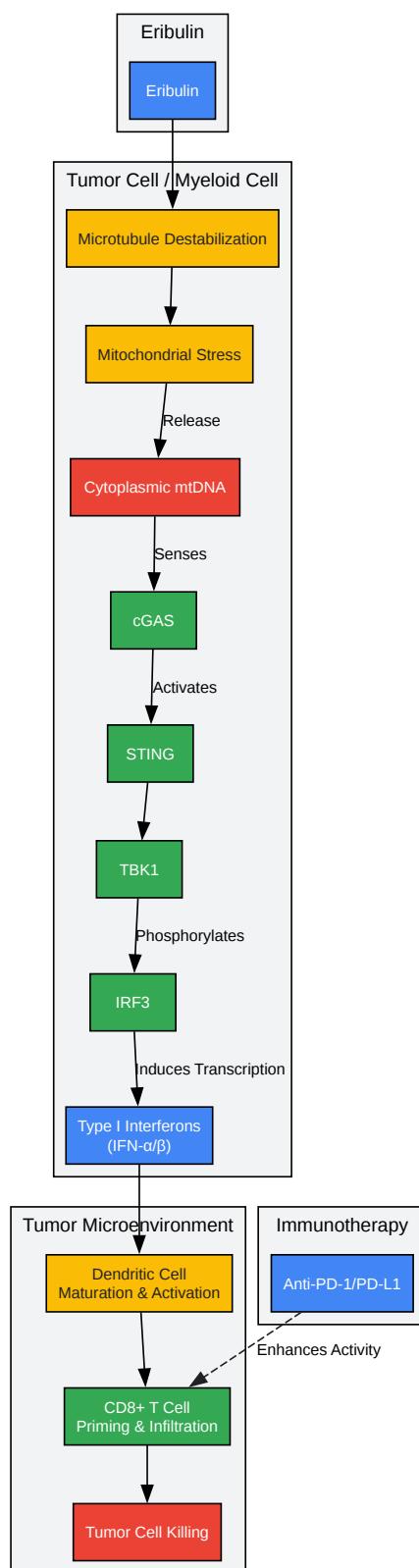
Procedure:

- Tumor Dissociation:
 - Mince the tumor tissue into small pieces in a petri dish containing RPMI-1640.
 - Transfer the minced tissue to a tube containing an enzymatic digestion cocktail (e.g., RPMI with Collagenase IV and DNase I).
 - Incubate at 37°C for 30-60 minutes with gentle agitation.
 - Neutralize the enzymes with RPMI containing 10% FBS.
 - Pass the cell suspension through a 70 μ m cell strainer to obtain a single-cell suspension.
- Cell Preparation:
 - Centrifuge the cell suspension at 300 x g for 5 minutes.
 - If necessary, lyse red blood cells with ACK buffer.
 - Wash the cells with FACS buffer.

- Count the viable cells using a hemocytometer and trypan blue exclusion.
- Antibody Staining:
 - Resuspend the cells in FACS buffer at a concentration of 1-10 x 10⁶ cells/100 µL.
 - Block Fc receptors by incubating with Fc block for 10-15 minutes on ice.
 - Add the cocktail of fluorescently conjugated antibodies and incubate for 30 minutes on ice in the dark.
 - Wash the cells twice with FACS buffer.
- Flow Cytometry Analysis:
 - Resuspend the cells in FACS buffer containing a viability dye.
 - Acquire the data on a flow cytometer.
 - Analyze the data using appropriate software to quantify different immune cell populations within the CD45+ leukocyte gate.

Mandatory Visualizations

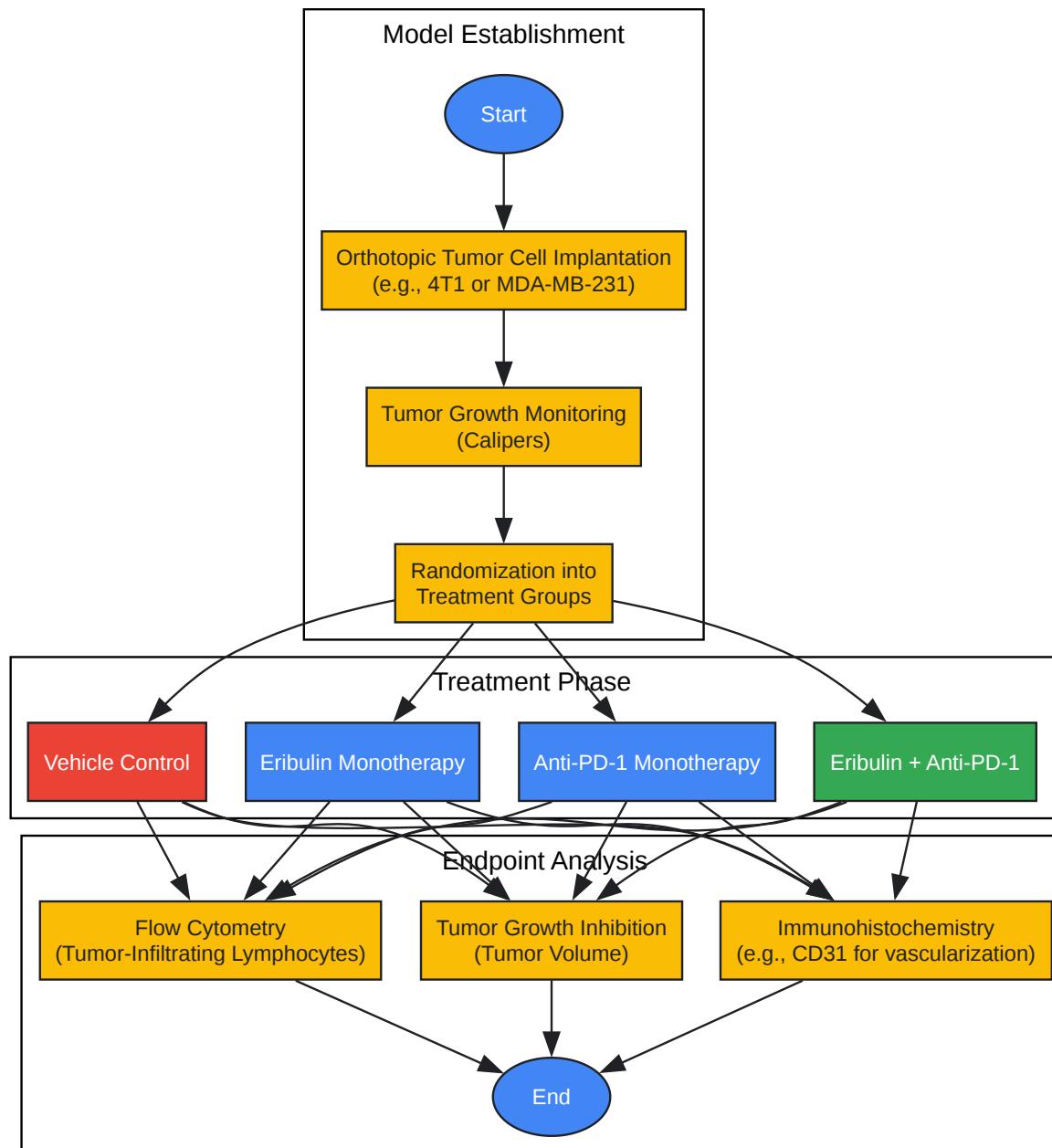
Signaling Pathway



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Caption: **Eribulin's immunomodulatory mechanism via the cGAS-STING pathway.**

Experimental Workflow



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Caption: Preclinical experimental workflow for evaluating **Eribulin** and immunotherapy.

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